molecular formula C6H11NO4 B556411 N-Acetylthreonine CAS No. 17093-74-2

N-Acetylthreonine

Cat. No.: B556411
CAS No.: 17093-74-2
M. Wt: 161.16 g/mol
InChI Key: PEDXUVCGOLSNLQ-WUJLRWPWSA-N
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Description

N-Acetylthreonine belongs to the class of organic compounds known as n-acyl-l-alpha-amino acids. These are n-acylated alpha amino acids which have the L-configuration of the alpha-carbon atom. This compound has been primarily detected in feces.
N-acetyl-L-threonine is a N-acetyl-L-amino acid that is the N-acetyl derivative of L-threonine. It is a L-threonine derivative and a N-acetyl-L-amino acid. It is a conjugate acid of a N-acetyl-L-threoninate.

Mechanism of Action

Target of Action

N-Acetylthreonine, also known as Ac-thr-oh, is thought to exert its mechanism of action through the enzyme threonine acetyltransferase . This enzyme is responsible for catalyzing threonine’s acetylation process . It is also associated with serum- and glucocorticoid-inducible kinase 1 , a serine/threonine protein kinase that modulates angiotensin II and sodium reabsorption in tubular cells .

Mode of Action

The compound interacts with its targets, leading to the acetylation of threonine, a process catalyzed by threonine acetyltransferase . This interaction results in the modulation of angiotensin II and sodium reabsorption in tubular cells, contributing to fluid retention and hypertension, enhanced coagulation, and increased deposition of matrix proteins .

Biochemical Pathways

This compound is a product of threonine metabolism . The acetylation of threonine can occur through the action of N-acylpeptide hydrolase from peptides generated by proteolytic degradation . This process plays a role in regulating glucose and lipid metabolism, as well as influencing the immune system’s modulation .

Pharmacokinetics

It is known to be soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The action of this compound leads to the modulation of angiotensin II and sodium reabsorption in tubular cells . This can contribute to fluid retention and hypertension, enhanced coagulation, and increased deposition of matrix proteins . It also influences the immune system’s modulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water may affect its absorption and distribution in the body.

Properties

IUPAC Name

(2S,3R)-2-acetamido-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDXUVCGOLSNLQ-WUJLRWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168975
Record name N-Acetylthreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17093-74-2
Record name N-Acetyl-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17093-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylthreonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017093742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylthreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLTHREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0E98V3R9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-Acetylthreonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of N-acetylthreonine and how does its presence in circulation relate to renal function?

A1: this compound is a modified amino acid that has emerged as a potential biomarker for declining renal function, especially in patients with diabetes. While its exact biological role remains unclear, studies suggest it may reflect altered amino acid metabolism and tubular injury. For instance, in a prospective study involving patients with type 1 diabetes and chronic kidney disease, elevated serum levels of this compound were linked to a faster decline in renal function and an increased risk of end-stage renal disease [, ]. These associations were independent of traditional risk factors, highlighting its potential as a prognostic indicator.

Q2: Can metabolomics be used to predict the progression of renal dysfunction in patients with type 2 diabetes?

A2: Yes, metabolomics shows promise in predicting renal decline in type 2 diabetes. A study using gas chromatography/mass spectroscopy and ultra-high performance liquid chromatography/mass spectrometry identified a panel of serum metabolites, including this compound, that could predict both declining estimated glomerular filtration rate (eGFR) and increased albuminuria in these patients []. This suggests that metabolic profiling could enhance risk stratification and early intervention strategies for diabetic kidney disease.

Q3: How does this compound relate to muscle metabolism and the impact of interventions like high-protein diets and neuromuscular electrical stimulation?

A3: Research indicates a potential link between this compound, muscle metabolism, and interventions like high-protein diets combined with neuromuscular electrical stimulation (HPRO+NMES). In a study examining the effects of HPRO+NMES on patients recovering from aneurysmal subarachnoid hemorrhage, this compound emerged as one of the key metabolites associated with protein intake and muscle volume preservation []. This suggests that this compound may be involved in the metabolic pathways influenced by HPRO+NMES, potentially contributing to its beneficial effects on muscle health.

Q4: Does physical activity influence the levels of this compound in the body?

A4: Yes, research indicates a strong association between physical activity and this compound levels. A study utilizing doubly labeled water, accelerometers, and dietary recalls to assess physical activity levels found that higher physical activity was associated with altered levels of 164 metabolites, including this compound []. This underscores the broad influence of physical activity on metabolic pathways and suggests a potential role for this compound in mediating some of these effects.

Q5: Can this compound levels be used to assess disease severity and clinical behavior in patients with pulmonary sarcoidosis?

A5: Preliminary research suggests a potential link between this compound levels and pulmonary sarcoidosis. A metabolomics study on sarcoidosis patients identified this compound as one of the amino acids differentially expressed in the plasma of these individuals compared to controls []. Furthermore, this compound levels showed a correlation with forced vital capacity, a measure of lung function, in these patients. While further research is needed to validate these findings, this suggests a potential role for this compound as a biomarker in understanding and managing sarcoidosis.

Q6: Is there a connection between this compound and breast cancer risk?

A6: Emerging evidence suggests a potential link between this compound and breast cancer risk, possibly mediated by physical activity. A study examining the association between physical activity-associated metabolites and breast cancer risk found that this compound, along with other metabolites, was associated with a reduced risk of postmenopausal breast cancer []. This suggests that this compound, potentially influenced by physical activity, could play a role in the metabolic pathways involved in breast cancer development.

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